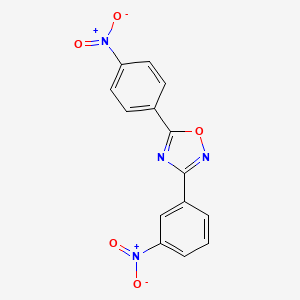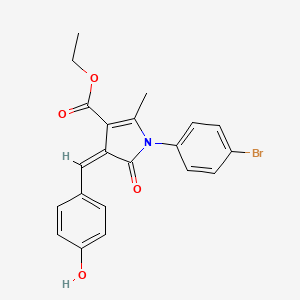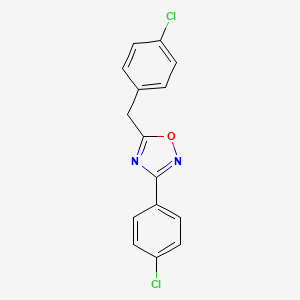![molecular formula C22H21N3O3S2 B11618434 2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11618434.png)
2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds intriguing properties. Let’s break it down:
Name: 2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Structure: !Compound Structure
Imidazole, a five-membered heterocyclic ring, forms the core of this compound. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development. Now, let’s explore further.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves condensation reactions between an imidazole derivative and a carbonyl compound. The exact steps and reagents depend on the specific substitution pattern.
Industrial Production:: While no specific industrial method is widely documented for this compound, its synthesis likely involves scalable processes based on the synthetic routes mentioned earlier.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to new functional groups.
Reduction: Can be reduced to form corresponding amines.
Substitution: Substituents on the imidazole ring may undergo substitution reactions.
Acids/Bases: Used for tautomerization and pH adjustments.
Catalysts: Facilitate specific reactions.
Nucleophiles/Electrophiles: Participate in substitution reactions.
Major Products:: The compound’s reactivity yields various derivatives, each with distinct properties.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Metal Coordination: Forms complexes with transition metals.
Antibacterial: Some imidazole derivatives exhibit antibacterial activity.
Anticancer: Investigated for potential anticancer effects.
Enzyme Inhibition: May target specific enzymes.
Pharmaceuticals: Imidazole-containing drugs (e.g., metronidazole) find clinical use.
Agrochemicals: Used in pesticides and herbicides.
Mechanism of Action
The compound’s mechanism involves interactions with specific molecular targets, influencing cellular processes. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While unique, this compound shares features with other imidazole derivatives. Notable examples include clemizole, etonitazene, and metronidazole .
Properties
Molecular Formula |
C22H21N3O3S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3S2/c23-19(27)17-14-9-4-5-10-15(14)30-22(17)25-20(18(26)16-11-6-12-29-16)24-21(28)13-7-2-1-3-8-13/h1-3,6-8,11-12,20,25H,4-5,9-10H2,(H2,23,27)(H,24,28) |
InChI Key |
LYYTXJGRHDWGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618358.png)
![2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11618361.png)
methanethione](/img/structure/B11618368.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618374.png)
![N-({4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}carbonothioyl)benzamide](/img/structure/B11618376.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618380.png)
![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618390.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11618398.png)
![9-Bromo-2-(4-methylphenyl)-5-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11618402.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11618407.png)

![3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
